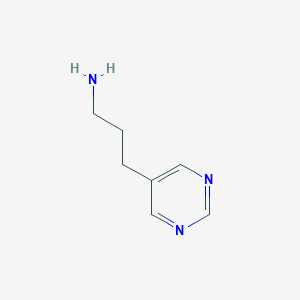

3-(Pyrimidin-5-yl)propan-1-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “3-(Pyrimidin-5-yl)propan-1-amine” involves chemoselective reactions that can be guided by solvent choice, showcasing a method to achieve specific products with operational simplicity and minimal environmental impact. For instance, microwave-assisted reactions can lead to 3-pyrimidin-5-ylpropanamides, demonstrating the versatility and efficiency of synthetic routes for such compounds (Hao et al., 2009).

Molecular Structure Analysis

Crystal structure and density functional theory (DFT) studies provide insights into the molecular conformation, stability, and electronic properties of pyrimidin-amine derivatives. These studies reveal intramolecular hydrogen bonding and supramolecular arrangements contributing to the stabilization of the molecular structure, offering a detailed understanding of the molecule's conformation and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving “3-(Pyrimidin-5-yl)propan-1-amine” derivatives can yield a variety of biologically active compounds. For instance, the compound has been utilized in the synthesis of novel hybrid molecules combining bioactive heterocycles, showcasing its versatility in forming compounds with potential antibacterial, antiviral, and chemotherapeutic applications (Turan-Zitouni et al., 2011).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure, as demonstrated by the detailed analysis of crystallographic and spectroscopic data. These studies provide valuable information on the compound's stability, crystalline arrangement, and intermolecular interactions, which are crucial for understanding the physical characteristics and reactivity of the molecule (Moreno-Fuquen et al., 2021).

Chemical Properties Analysis

The chemical properties of “3-(Pyrimidin-5-yl)propan-1-amine” derivatives, such as their reactivity and potential as intermediates in synthesis, are highlighted by their use in creating compounds with significant biological activities. The ability to undergo various chemical transformations, including cyclization reactions and substitutions, underscores the compound's utility in medicinal chemistry and drug design (Kvita & Schweizer, 1989).

Applications De Recherche Scientifique

Pyrimidine-linked Pyrazole Heterocyclics

The synthesis of pyrimidine-linked pyrazole heterocyclics involved microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential. The relationship between structure and biological activity was studied, revealing significant insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Biotransformation of β-Secretase Inhibitors

A study on β-secretase inhibitors, including compounds with a pyrimidine ring, discovered an unusual metabolic pathway involving a ring-opening reaction followed by elimination of a carbon atom and a ring closure to form an imidazole ring. This pathway was unexpected based on in vitro data and highlights the complexity of metabolic pathways in drug biotransformation (Lindgren et al., 2013).

Anticancer and Antioxidant Activities of 3-Secondary Amine Derivatives

New series of 2-aryl-3-(pyrimidine-2-ylamino)imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for antioxidant activity. One derivative, in particular, showed cytotoxic activity against breast cancer in an MTT assay, indicating potential therapeutic applications in cancer treatment (Rehan, Al Lami, & Alanee, 2021).

Antimicrobial Evaluation of Novel Polyheterocyclic Systems

The synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines was carried out, and their antimicrobial activity was assessed. Some synthesized compounds exhibited pronounced antimicrobial properties. The structure-activity relationship study revealed that the 3,5-dimethyl-1H-pyrazol-1-yl moiety linked to the pyrimidine played a critical role in manifesting activity (Sirakanyan et al., 2021).

GPR119 Agonists Derived from Pyrimidine-amine

A novel series of GPR119 agonists were designed, synthesized, and biologically evaluated. These compounds, derived from pyrimidine-amine, showed potent activity and could be promising agents for therapeutic applications. The study also discussed the distinctive effects of certain substituents on biological activity and receptor interactions (Kubo et al., 2021).

Crystal Structure and Theoretical Studies

Crystal Structure and DFT Studies of Pyrimidin-amine Derivatives

The crystal structure and Density Functional Theory (DFT) studies of certain pyrimidin-amine derivatives were performed. These studies provide insights into the molecular conformation, electronic structure, and possible biological activities of these compounds. The theoretical calculations and experimental data aid in understanding the compound's properties and potential applications in various fields (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Safety and Hazards

Safety is a crucial aspect when dealing with chemicals. For instance, 3-(pyrrolidin-1-yl)propan-1-amine, a compound with a similar structure, is toxic if swallowed. Therefore, it’s important to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Orientations Futures

The future directions of research involving 3-(Pyrimidin-5-yl)propan-1-amine could involve the design of biologically active compounds. A regiospecific approach to the synthesis of imidazo-[1,2-a]pyrimidin-5(1H)-ones is the cyclization of 3-(prop-2-yn-1-yl)isocytosines by the action of alkylating agents in the presence of a base .

Relevant Papers There are several papers relevant to 3-(Pyrimidin-5-yl)propan-1-amine. For instance, a paper discusses the anticancer activity of pyrimidines and triazolopyrimidines, which are antiproliferative agents exhibiting COX-1/2 inhibitory potential .

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 3-(Pyrimidin-5-yl)propan-1-amine may interact with these targets to exert its effects.

Biochemical Pathways

Given the known targets of pyrimidine derivatives, it is likely that this compound affects pathways related to inflammation and immune response .

Result of Action

Given its potential anti-inflammatory effects, it may result in the reduction of inflammation and associated symptoms .

Propriétés

IUPAC Name |

3-pyrimidin-5-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXSHHNKFBLSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577067 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-5-yl)propan-1-amine | |

CAS RN |

112104-02-6 | |

| Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrimidin-5-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)

![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)

![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)